molecular formula C20H28N2O6S B3946346 1-(benzylsulfonyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate

1-(benzylsulfonyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate

Cat. No. B3946346
M. Wt: 424.5 g/mol
InChI Key: LPLWNYJMMYZISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzylsulfonyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BZP and has been the subject of numerous studies to determine its potential uses and effects. In

Mechanism of Action

The mechanism of action of BZP is not fully understood, but it is believed to act on the central nervous system by increasing the levels of serotonin, dopamine, and norepinephrine. BZP has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft.
Biochemical and Physiological Effects:
BZP has been shown to have various biochemical and physiological effects. It has been shown to increase alertness, attention, and cognitive function. BZP has also been shown to increase heart rate, blood pressure, and body temperature. These effects are believed to be due to the increased levels of neurotransmitters in the central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using BZP in lab experiments is its relatively low cost and ease of synthesis. BZP has also been shown to have a high affinity for certain receptors in the central nervous system, making it a useful tool for studying these receptors. However, one limitation of using BZP in lab experiments is its potential for toxicity. BZP has been shown to have toxic effects on the liver and kidneys, and caution should be taken when handling this compound.

Future Directions

There are numerous future directions for the study of BZP. One area of research is the potential use of BZP in treating various neurological disorders. Another area of research is the development of more selective BZP analogs that can target specific receptors in the central nervous system. Additionally, the potential for BZP to be used as a tool for studying the central nervous system and neurotransmitter systems should be explored further.
Conclusion:
In conclusion, 1-(benzylsulfonyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate, or BZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential uses and effects of BZP.

Scientific Research Applications

BZP has been studied extensively for its potential applications in various fields. It has been shown to have potential as an antidepressant, anxiolytic, and analgesic agent. BZP has also been studied for its potential use in treating various neurological disorders, including Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-benzylsulfonyl-4-(cyclohex-3-en-1-ylmethyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S.C2H2O4/c21-23(22,16-18-9-5-2-6-10-18)20-13-11-19(12-14-20)15-17-7-3-1-4-8-17;3-1(4)2(5)6/h1-3,5-6,9-10,17H,4,7-8,11-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLWNYJMMYZISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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